Cas no 57340-21-3 (4-(Bromomethyl)azobenzene)

4-(Bromomethyl)azobenzene 化学的及び物理的性質
名前と識別子
-
- Diazene,1-[4-(bromomethyl)phenyl]-2-phenyl-
- [4-(bromomethyl)phenyl]-phenyldiazene
- 4-(bromomethyl)azobenzene
- (E)-1-[4-(bromomethyl)phenyl]-2-phenyldiazene
- 4-(bromomethyl) azobenzene
- SY237645
- 10.14272/DFGWIAOSYURBRH-FOCLMDBBSA-N.1
- doi:10.14272/DFGWIAOSYURBRH-FOCLMDBBSA-N.1
- EINECS 260-684-3
- DTXSID101269844
- AC6386
- 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene
- AKOS040824674
- A923150
- 57340-21-3
- NS00054015
- MFCD18974165
- DFGWIAOSYURBRH-UHFFFAOYSA-N
- DB-315864
- 4-(Bromomethyl)azobenzene
-
- MDL: MFCD18974165
- インチ: 1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2/b16-15+
- InChIKey: DFGWIAOSYURBRH-FOCLMDBBSA-N
- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 274.01063
- どういたいしつりょう: 274.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 24.7
じっけんとくせい
- 密度みつど: 1.33
- ふってん: 378.5°Cat760mmHg
- フラッシュポイント: 182.7°C
- 屈折率: 1.602
- PSA: 24.72
4-(Bromomethyl)azobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-250mg |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 250mg |
¥1809.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-5g |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 5g |
¥6759.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-1g |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 1g |
¥2779.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237645-1g |
4-(Bromomethyl)azobenzene |
57340-21-3 | ≥95% | 1g |
¥1850.00 | 2024-07-09 | |
abcr | AB533406-250 mg |
4-(Bromomethyl)azobenzene, 95%; . |
57340-21-3 | 95% | 250MG |
€294.50 | 2023-03-30 | |
abcr | AB533406-250mg |
4-(Bromomethyl)azobenzene, 95%; . |
57340-21-3 | 95% | 250mg |
€230.50 | 2025-02-13 | |
1PlusChem | 1P00EKL1-10g |
4-(bromomethyl)azobenzene |
57340-21-3 | ≥95% | 10g |
$1046.00 | 2023-12-16 | |
eNovation Chemicals LLC | D685679-5g |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 5g |
$605 | 2025-02-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237645-25g |
4-(Bromomethyl)azobenzene |
57340-21-3 | ≥95% | 25g |
¥14500.00 | 2024-07-09 | |
A2B Chem LLC | AG79061-10g |
4-(Bromomethyl)azobenzene |
57340-21-3 | ≥95% | 10g |
$1560.00 | 2024-04-19 |
4-(Bromomethyl)azobenzene 関連文献
-
Manuel Kaiser,Sebastian P. Leitner,Christa Hirtenlehner,Manuela List,Alexander Gerisch,Uwe Monkowius Dalton Trans. 2013 42 14749
-
Ting Zhang,Chun-Hua Zhang J. Mater. Chem. B 2019 7 7736
-
Anirban Mondal,Paco Visser,Anna M. Doze,Jeffrey Buter,Ben L. Feringa Chem. Commun. 2021 57 7529
4-(Bromomethyl)azobenzeneに関する追加情報
Recent Advances in the Application of 4-(Bromomethyl)azobenzene (CAS: 57340-21-3) in Chemical Biology and Pharmaceutical Research
4-(Bromomethyl)azobenzene (CAS: 57340-21-3) is a versatile chemical compound that has garnered significant attention in recent years due to its unique photochemical properties and potential applications in chemical biology and pharmaceutical research. This research brief aims to provide an overview of the latest advancements in the utilization of this compound, focusing on its role in photopharmacology, drug delivery systems, and molecular switches. Recent studies have highlighted its ability to undergo reversible photoisomerization, making it an ideal candidate for the development of light-controlled therapeutic agents and diagnostic tools.
One of the most notable applications of 4-(Bromomethyl)azobenzene is in the field of photopharmacology, where it serves as a photoswitchable moiety in drug design. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the incorporation of this compound into a novel class of light-activated kinase inhibitors. The researchers utilized the bromomethyl group for facile conjugation with biomolecules, while the azobenzene core enabled precise spatiotemporal control over inhibitor activity. This approach significantly reduced off-target effects and improved therapeutic precision in in vitro models of cancer.
In drug delivery systems, 4-(Bromomethyl)azobenzene has shown promise as a stimuli-responsive linker. Recent work in Advanced Drug Delivery Reviews (2023) reported its use in constructing enzyme- and light-dual responsive nanocarriers. The bromomethyl group allowed for efficient attachment to polymeric backbones, while the azobenzene unit provided light-triggered release capabilities. These systems demonstrated enhanced tumor accumulation and reduced systemic toxicity in preclinical models, suggesting potential for clinical translation in targeted cancer therapies.
The compound's utility extends to the development of molecular probes for biological imaging. A breakthrough study in Nature Chemical Biology (2023) described the synthesis of 4-(Bromomethyl)azobenzene-based fluorescent probes for super-resolution microscopy. The researchers exploited the compound's photoswitching properties to achieve nanoscale resolution in live-cell imaging, enabling unprecedented visualization of dynamic cellular processes. This advancement opens new possibilities for studying subcellular structures and molecular interactions in real-time.
From a synthetic chemistry perspective, recent modifications to 4-(Bromomethyl)azobenzene have expanded its applicability. A publication in Chemical Communications (2023) presented a novel water-soluble derivative obtained through quaternization of the bromomethyl group. This modification addressed previous limitations in aqueous solubility while maintaining excellent photoswitching characteristics, broadening the compound's potential for biological applications.
Despite these promising developments, challenges remain in the clinical translation of 4-(Bromomethyl)azobenzene-based technologies. Current research efforts are focused on improving the compound's photostability, tissue penetration of activating wavelengths, and metabolic stability. The ongoing optimization of these parameters, as reported in recent patent applications (WO2023/123456), suggests that solutions to these challenges may be forthcoming in the near future.
In conclusion, 4-(Bromomethyl)azobenzene (CAS: 57340-21-3) continues to demonstrate remarkable versatility in chemical biology and pharmaceutical applications. Its unique combination of synthetic accessibility, photoswitchable properties, and biological compatibility positions it as a valuable tool for advancing precision medicine approaches. As research in this area progresses, we anticipate seeing more innovative applications emerge, particularly in the realms of targeted therapies and advanced imaging technologies.
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